![molecular formula C11H18N2S B1461592 {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine CAS No. 1154619-75-6](/img/structure/B1461592.png)
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine
Overview
Description
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine (TPM) is an organic compound that has been studied extensively for its potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
Target of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Piperidine is a common structural motif in many pharmaceuticals and natural products, and it can interact with a variety of biological targets.
Mode of Action
The mode of action of thiophene and piperidine derivatives can vary greatly depending on the specific compound and its functional groups. For example, some thiophene derivatives are known to inhibit tyrosinase, an enzyme involved in melanin synthesis .
Biochemical Pathways
Again, the specific biochemical pathways affected by “{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine” would depend on its specific targets and mode of action. Thiophene derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of “this compound” would be determined by its specific targets and mode of action. As mentioned, some thiophene derivatives have been found to have anti-inflammatory, antimicrobial, and anticancer effects .
Advantages and Limitations for Lab Experiments
The advantages of using {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine in laboratory experiments include its low cost, high solubility in water, and its ability to act as a proton-transferring agent and an electron-donating agent. Additionally, this compound is relatively stable and does not react with most other chemicals. The main limitation of using this compound in laboratory experiments is its relatively low reactivity. This means that it may take longer to achieve the desired results compared to other compounds.
Future Directions
Future research on {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine could focus on its potential applications in the pharmaceutical and biotechnological industries. Additionally, further research could be conducted on its biochemical and physiological effects. Additionally, research could be conducted on its potential use as a catalyst in the synthesis of heterocycles. Finally, research could be conducted on its potential use as a substrate for enzyme-catalyzed reactions.
Scientific Research Applications
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine has been studied extensively for its potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. In synthetic organic chemistry, this compound has been used as a catalyst in the synthesis of heterocycles, such as pyridines and pyrimidines. In pharmaceuticals, this compound has been used as an intermediate in the synthesis of drugs, such as anti-inflammatory drugs and antifungal drugs. In biochemistry, this compound has been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of polysaccharides and peptides.
properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-6-10-2-1-4-13(7-10)8-11-3-5-14-9-11/h3,5,9-10H,1-2,4,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZDRVVRNSVCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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